

A Comparative Guide to the Characterization of Propionyl Bromide Derivatives

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Compound of Interest

Compound Name: *Propionyl bromide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and reactivity of **propionyl bromide** and several of its halogenated derivatives. The information presented is intended to assist researchers in selecting and utilizing these versatile reagents in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.

Physicochemical Properties

The introduction of a halogen atom to the **propionyl bromide** backbone significantly influences its physical properties. The position and nature of the halogen affect the compound's boiling point, density, and refractive index. A summary of these key properties is presented in the table below.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n _{20/D})
Propionyl Bromide	CH ₃ CH ₂ COBr	C ₃ H ₅ BrO	136.98[1]	103-104	1.521	1.455
2-Bromopropionyl Bromide	CH ₃ CHBrCOBr	C ₃ H ₄ Br ₂ O	215.87	48-50 / 10 mmHg	2.061	1.518
3-Bromopropionyl Bromide	BrCH ₂ CH ₂ COBr	C ₃ H ₄ Br ₂ O	215.87[2]	55-57 / 17 mmHg	1.701	1.490
2-Chloropropionyl Chloride	CH ₃ CHClCOCl	C ₃ H ₄ Cl ₂ O	126.97	109-111	1.308	1.440
3-Chloropropionyl Chloride	ClCH ₂ CH ₂ COCl	C ₃ H ₄ Cl ₂ O	126.97[3]	143-145[3]	1.33[3]	1.457[3]

Spectral Data Comparison

Spectroscopic analysis is crucial for the identification and characterization of **propionyl bromide** derivatives. The following tables summarize the key spectral data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Propionyl Bromide	~2.9 (q, 2H), ~1.2 (t, 3H)	Data not readily available
2-Bromopropionyl Bromide	~4.6 (q, 1H), ~1.9 (d, 3H)	Data not readily available
3-Bromopropionyl Bromide	~3.6 (t, 2H), ~3.4 (t, 2H)	Data not readily available
2-Chloropropionyl Chloride	~4.6 (q, 1H), ~1.7 (d, 3H)	Data not readily available
3-Chloropropionyl Chloride	~3.8 (t, 2H), ~3.3 (t, 2H)[4]	171.1, 47.9, 39.4[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent peak for these compounds is the carbonyl (C=O) stretch.

Compound	Key FT-IR Absorptions (cm^{-1})
Propionyl Bromide	C=O Stretch: ~1800
2-Bromopropionyl Bromide	C=O Stretch: ~1790
3-Bromopropionyl Bromide	C=O Stretch: ~1795
2-Chloropropionyl Chloride	C=O Stretch: ~1785[6]
3-Chloropropionyl Chloride	C=O Stretch: ~1790[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine isotopes ($^{79}\text{Br}/^{81}\text{Br}$ and $^{35}\text{Cl}/^{37}\text{Cl}$) results in characteristic isotopic patterns for fragments containing these atoms.

Compound	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z)
Propionyl Bromide	136/138[7]	57 (C ₃ H ₅ O ⁺), 29 (C ₂ H ₅ ⁺)
2-Bromopropionyl Bromide	214/216/218[8]	135/137 (M-Br) ⁺ , 57 (C ₃ H ₄ O ⁺)
3-Bromopropionyl Bromide	214/216/218	135/137 (M-Br) ⁺ , 55 (C ₃ H ₃ O ⁺)
2-Chloropropionyl Chloride	126/128/130[9]	91/93 (M-Cl) ⁺ , 63 (C ₃ H ₄ O ⁺)
3-Chloropropionyl Chloride	126/128/130[10]	91/93 (M-Cl) ⁺ , 62 (C ₂ H ₃ ClO ⁺)

Reactivity Comparison

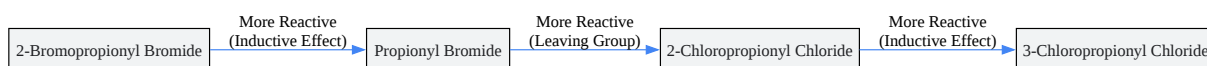
Propionyl bromide and its derivatives are highly reactive acylating agents.[11] Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.

General Reactivity Trend: Acyl Bromide > Acyl Chloride

The reactivity is influenced by two main factors:

- **Inductive Effect:** The electron-withdrawing halogen atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The closer the halogen is to the carbonyl group (α -position vs. β -position), the stronger this effect.
- **Leaving Group Ability:** The halide ion of the acyl halide is the leaving group. Bromide is a better leaving group than chloride due to its larger size and lower basicity.

Based on these principles, a general reactivity order can be proposed:



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Caption: Relative reactivity of **propionyl bromide** derivatives.

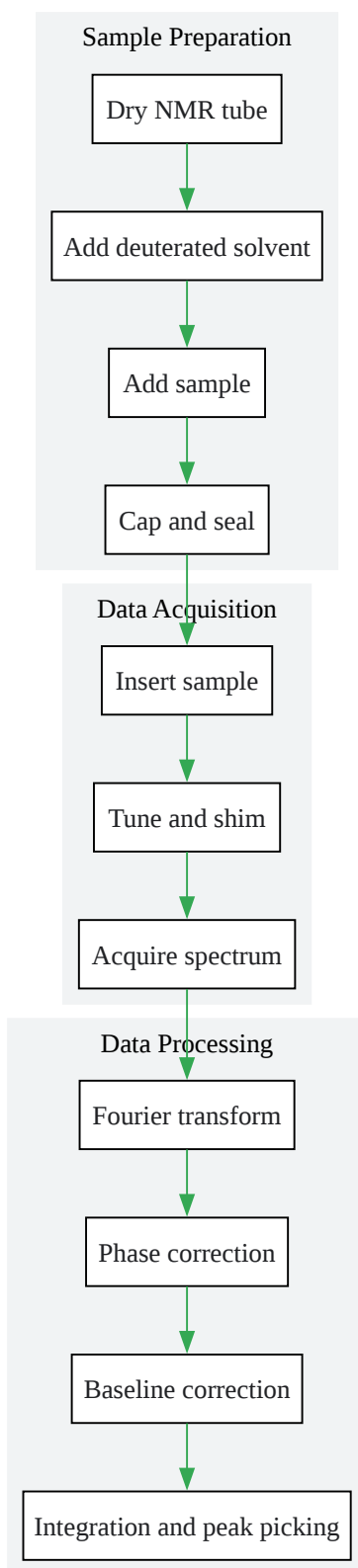
Experimental Protocols

Given the reactivity and moisture sensitivity of **propionyl bromide** derivatives, appropriate handling and experimental procedures are essential for obtaining accurate characterization data.^[12]

General Handling Procedures

- All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
- Use dry, sealed containers for storage.
- All glassware and solvents must be rigorously dried before use.

NMR Spectroscopy

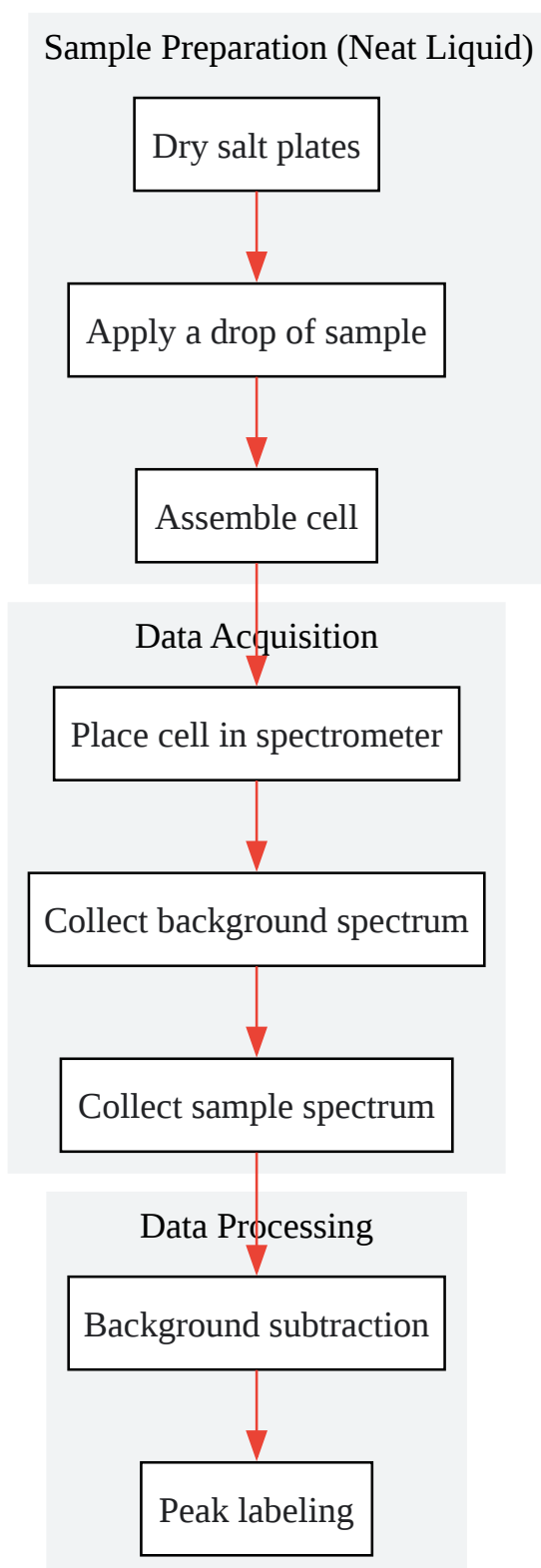


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Caption: Workflow for NMR analysis of reactive acyl halides.

- **Sample Preparation:** In a glovebox or under a stream of inert gas, add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl_3 , C_6D_6) to a dry NMR tube. Add 1-2 drops of the **propionyl bromide** derivative to the solvent. Cap the NMR tube securely.
- **Instrument Parameters (^1H NMR):**
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 8-16.
 - Relaxation Delay (d1): 1-2 seconds.
- **Instrument Parameters (^{13}C NMR):**
 - Pulse Program: Proton-decoupled (zgpg30).
 - Number of Scans: 128 or more, depending on concentration.
 - Relaxation Delay (d1): 2 seconds.
- **Data Processing:** Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy



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Caption: Workflow for FT-IR analysis of moisture-sensitive liquids.

- **Sample Preparation:** For liquid samples, the neat liquid can be analyzed between two dry salt plates (e.g., NaCl or KBr). In a dry environment, place one drop of the liquid onto one plate and cover with the second plate.
- **Instrument Parameters:**
 - **Scan Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16-32.
- **Data Acquisition:** First, collect a background spectrum of the empty, clean salt plates. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (GC-MS with Electron Ionization)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a dry, volatile solvent (e.g., dichloromethane, diethyl ether).
- **GC Parameters:**
 - **Injector Temperature:** 250 °C.
 - **Column:** A non-polar capillary column (e.g., DB-5ms).
 - **Oven Program:** Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- **MS Parameters:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from a low m/z (e.g., 35) to a value greater than the expected molecular weight.

Conclusion

This guide provides a comparative overview of the characterization of **propionyl bromide** and its halogenated derivatives. The data presented in the tables and the experimental protocols offer a valuable resource for researchers working with these reactive and synthetically important compounds. Understanding the distinct physicochemical and spectral properties of each derivative is key to their effective application in organic synthesis.

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